molecular formula C3H8BN2 B173148 1,3,2-Diazaborinane CAS No. 13070-16-1

1,3,2-Diazaborinane

Cat. No. B173148
CAS RN: 13070-16-1
M. Wt: 82.92 g/mol
InChI Key: YCSADFRUBJTLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Diazaborinane, also known as DAB, is a heterocyclic compound that has been widely used in various scientific research applications. This compound is unique due to its ability to form stable complexes with transition metals, which makes it an excellent ligand for catalysis and other chemical reactions.

Scientific Research Applications

1,3,2-Diazaborinane has been used in various scientific research applications due to its unique properties. It is commonly used as a ligand for catalysis and other chemical reactions. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts for a range of reactions, including hydrogenation, cross-coupling, and C-H activation.

Mechanism Of Action

The mechanism of action of 1,3,2-Diazaborinane is related to its ability to form stable complexes with transition metals. These complexes act as catalysts for various chemical reactions, including hydrogenation and cross-coupling. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts due to their ability to activate hydrogen and carbon-hydrogen bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,3,2-Diazaborinane. However, studies have shown that 1,3,2-Diazaborinane complexes with transition metals can be highly toxic to cells and can cause oxidative stress.

Advantages And Limitations For Lab Experiments

1,3,2-Diazaborinane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for transition metals, making it an excellent ligand for catalysis and other chemical reactions. However, there are also limitations to using 1,3,2-Diazaborinane in lab experiments. It can be highly toxic to cells, and its use requires careful handling and disposal.

Future Directions

There are several future directions for the use of 1,3,2-Diazaborinane in scientific research. One area of interest is the development of new 1,3,2-Diazaborinane complexes with transition metals that can be used as catalysts for a wider range of reactions. Another area of interest is the investigation of the potential use of 1,3,2-Diazaborinane complexes in drug discovery and development. Finally, there is also interest in the development of new synthesis methods for 1,3,2-Diazaborinane that can be used to produce larger quantities of the compound.

Synthesis Methods

The synthesis of 1,3,2-Diazaborinane involves the reaction of ammonia borane with trimethylamine. The reaction is carried out in the presence of a catalyst, which is typically a transition metal complex. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

CAS RN

13070-16-1

Product Name

1,3,2-Diazaborinane

Molecular Formula

C3H8BN2

Molecular Weight

82.92 g/mol

InChI

InChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2

InChI Key

YCSADFRUBJTLQR-UHFFFAOYSA-N

SMILES

[B]1NCCCN1

Canonical SMILES

[B]1NCCCN1

Origin of Product

United States

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